(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-hydroxypropanoic acid (2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-hydroxypropanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18853738
InChI: InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(11(17)12(18)19)8-6-4-5-7-9(8)15/h4-7,10-11,17H,1-3H3,(H,16,20)(H,18,19)
SMILES:
Molecular Formula: C14H18FNO5
Molecular Weight: 299.29 g/mol

(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-hydroxypropanoic acid

CAS No.:

Cat. No.: VC18853738

Molecular Formula: C14H18FNO5

Molecular Weight: 299.29 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-hydroxypropanoic acid -

Specification

Molecular Formula C14H18FNO5
Molecular Weight 299.29 g/mol
IUPAC Name 3-(2-fluorophenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(11(17)12(18)19)8-6-4-5-7-9(8)15/h4-7,10-11,17H,1-3H3,(H,16,20)(H,18,19)
Standard InChI Key DRVAGMJRKFOTGK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(C1=CC=CC=C1F)C(C(=O)O)O

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s IUPAC name, (2R,3R)-3-(2-fluorophenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, reflects its intricate structure . Key components include:

  • A Boc-protected amine at C3, enhancing stability during synthetic procedures.

  • A 2-fluorophenyl group introducing electronic and steric effects.

  • A hydroxy group at C2 and a carboxylic acid at C1, enabling hydrogen bonding and salt formation.

The stereochemistry at C2 (R) and C3 (R) is critical for interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles .

Table 1: Key Structural Identifiers

PropertyValue
Molecular FormulaC₁₄H₁₈FNO₅
Molecular Weight299.29 g/mol
CAS Registry Number1217721-99-7
InChIKeyDRVAGMJRKFOTGK-GHMZBOCLSA-N
SMILESCC(C)(C)OC(=O)NC@HC@HO

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is typically synthesized via stereoselective methods to preserve the (2R,3R) configuration. A common approach involves:

  • Chiral Pool Synthesis: Starting from L-threonine or analogous amino acids, followed by fluorophenyl group introduction via Suzuki-Miyaura coupling .

  • Asymmetric Catalysis: Using chiral catalysts to install the hydroxy and amine groups with high enantiomeric excess.

The Boc group is introduced early to protect the amine during subsequent reactions, such as fluorophenylation or oxidation steps .

Reactivity Profile

  • Amine Deprotection: The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane), yielding a free amine for peptide coupling .

  • Carboxylic Acid Activation: The C1 carboxylate can form active esters (e.g., NHS esters) for amide bond formation.

  • Hydroxy Group Functionalization: The C2 hydroxy group may undergo phosphorylation or glycosylation to modulate solubility or target affinity .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water due to the hydrophobic fluorophenyl and Boc groups.

  • Stability: Stable at room temperature under inert atmospheres but susceptible to hydrolysis under strongly acidic or basic conditions .

Spectroscopic Data

  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretching for carboxylic acid and Boc group) and ~3300 cm⁻¹ (O-H stretching).

  • NMR: ¹⁹F NMR shows a singlet near -110 ppm for the fluorophenyl group; ¹H NMR confirms stereochemistry via coupling constants .

Applications in Research and Industry

Peptide Synthesis

The compound is a key intermediate in solid-phase peptide synthesis (SPPS). Its Boc group allows sequential deprotection and coupling, enabling the construction of complex peptides with defined stereochemistry . For example, it has been used in the synthesis of fluorinated opioid analogs with enhanced blood-brain barrier permeability .

Drug Discovery

  • Kinase Inhibitors: The fluorophenyl group mimics tyrosine residues in ATP-binding pockets, aiding in the design of kinase inhibitors .

  • Antibacterial Agents: Incorporated into peptidomimetics targeting bacterial cell wall synthesis enzymes .

Biochemical Probes

The hydroxy and fluorine groups facilitate radiolabeling (e.g., with ¹⁸F for PET imaging), enabling studies on drug distribution and metabolism .

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